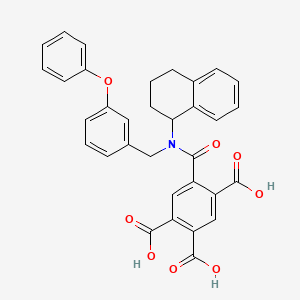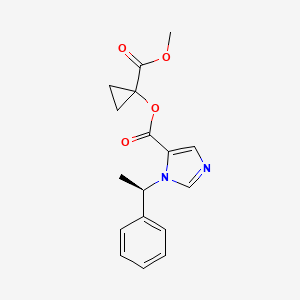
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABP-700 is a novel, positive allosteric modulator of the GABAA receptor currently being developed for the induction of general anesthesia and procedural sedation.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis of Heterocycles
Imidazole derivatives serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of such derivatives under mild conditions facilitates the creation of versatile cynomethylene dyes and heterocycles from various precursors, highlighting the importance of these compounds in synthetic chemistry (Gomaa & Ali, 2020).
Antitumor Activity
Imidazole derivatives have shown significant potential in antitumor applications. Specific structures such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have progressed through preclinical testing, demonstrating the potential of these compounds in developing new antitumor drugs and exploring their biological properties (Iradyan et al., 2009).
Carboxylic Ester Hydrolases in Bacteria
Research on carboxylic ester hydrolases (CEHs) in bacteria emphasizes their role in hydrolyzing carboxylic esters to alcohol and acid. CEHs, found across three domains of life, have various architectural structures and substrate specificities, making them valuable for industrial applications, protein engineering, and understanding their biological roles (Oh et al., 2019).
Antioxidant and Microbiological Activity of Carboxylic Acids
Studies on natural carboxylic acids from plants reveal their significant antioxidant, antimicrobial, and cytotoxic activities. The structural differences among selected carboxylic acids like benzoic acid, cinnamic acid, and caffeic acid influence their bioactivity, suggesting their potential in developing natural-based therapeutics (Godlewska-Żyłkiewicz et al., 2020).
Synthesis of Zoledronic Acid
Eigenschaften
CAS-Nummer |
1446482-29-6 |
|---|---|
Produktname |
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester |
Molekularformel |
C17H18N2O4 |
Molekulargewicht |
314.341 |
IUPAC-Name |
1-(methoxycarbonyl)cyclopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-12(13-6-4-3-5-7-13)19-11-18-10-14(19)15(20)23-17(8-9-17)16(21)22-2/h3-7,10-12H,8-9H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
DRAFVCKNYNQOKR-GFCCVEGCSA-N |
SMILES |
O=C(C1=CN=CN1[C@@H](C2=CC=CC=C2)C)OC3(C(OC)=O)CC3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ABP-700; ABP-700; ABP-700; CPMM; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



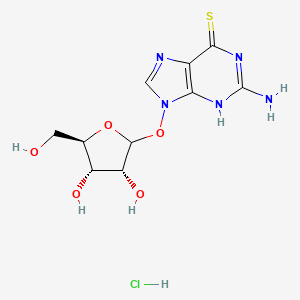
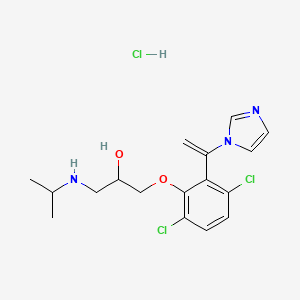


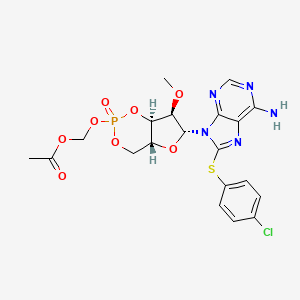
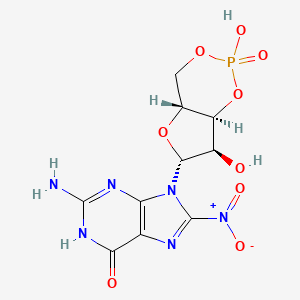
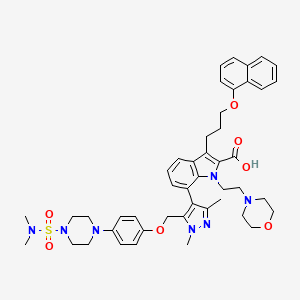
![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)
